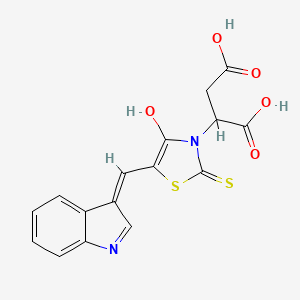

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Description

Properties

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S2/c19-13(20)6-11(15(22)23)18-14(21)12(25-16(18)24)5-8-7-17-10-4-2-1-3-9(8)10/h1-5,7,11,21H,6H2,(H,19,20)(H,22,23)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFGDXAGDZXOOB-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)/C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multiple steps:

Formation of the Thioxothiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a halogenated carbonyl compound under basic conditions.

Indole Derivatization: The indole moiety is often introduced through a condensation reaction with an aldehyde, forming the methylene bridge.

Coupling with Succinic Acid: The final step involves coupling the indole-thioxothiazolidinone intermediate with succinic acid, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The thioxothiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted thioxothiazolidinone derivatives.

Scientific Research Applications

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound with an indole moiety linked to a thioxothiazolidinone ring and a succinic acid group. It is of interest for its potential biological activities and applications in scientific research.

Scientific Research Applications

This compound is investigated in chemistry, biology, medicine, and industry for various applications.

Chemistry

- It serves as a building block for synthesizing complex molecules and exploring new chemical reactions and pathways.

Biology

- The compound is studied as a bioactive molecule, with potential antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development. Many synthesized compounds with a similar structure, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

- Related compounds, (Z)-[5-(1-R 1,5-R 2,6-R 3-1 H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkanecarboxylic acids, also show antibacterial activity against Gram-positive and Gram-negative bacterial species .

- In one study, several compounds with a similar structure were more potent against Methicillin-resistant Staphilococcus aureus (MRSA) than ampicillin .

Medicine

- Research focuses on its therapeutic potential, where its ability to interact with biological targets could lead to new treatments for various diseases.

Industry

- It can be used to develop new materials or as a precursor in synthesizing other valuable compounds.

Comparison to Similar Compounds

Mechanism of Action

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, potentially inhibiting their activity. The thioxothiazolidinone ring may also interact with cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and biological activities of Compound 5i and its analogues:

Key Findings

Chain Length and Bioactivity: Succinic acid (5i): The dicarboxylic acid structure may enhance solubility but requires further biological validation. Benzoic acid (5h): Aromatic carboxylic acids demonstrate superior antibacterial activity, likely due to enhanced target binding .

Substituent Effects :

- Methoxy groups (5h) : Electron-donating groups like -OCH₃ improve antifungal efficacy against C. albicans .

- Fluoro substitutions (Compound 9) : Halogenation increases potency against resistant Gram-negative strains (e.g., K. pneumoniae) .

- Methyl groups : N-Methylation on the indole ring (e.g., Compound 4d in ) enhances metabolic stability without compromising activity .

Enzyme Inhibition :

- Propionic acid derivatives (e.g., ) show COX-2 selectivity, highlighting the role of shorter chains in anti-inflammatory targeting .

Physicochemical Properties

Biological Activity

The compound (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a derivative of thiazolidinone and indole, which has garnered attention due to its diverse biological activities. This article focuses on the compound's biological activity, specifically its antimicrobial, antioxidant, and anticancer properties, supported by empirical data from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound contains a thiazolidinone moiety linked to an indole structure, which is known for its pharmacological significance.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. For instance, research indicates that derivatives containing the indole and thiazolidinone components exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 37.9 to 113.8 μM against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) was reported between 57.8 and 118.3 μM, indicating effective bactericidal properties .

| Compound | MIC (μM) | MBC (μM) | Target Strains |

|---|---|---|---|

| 5d | 37.9 - 113.8 | 57.8 - 118.3 | MRSA, E. coli, P. aeruginosa |

| 5g | TBD | TBD | TBD |

| 5k | TBD | TBD | TBD |

Antioxidant Activity

The antioxidant potential of this compound has also been explored through various assays. The presence of the indole ring is particularly significant as indoles are known for their radical scavenging abilities.

Research Insights:

- The compound exhibited notable radical scavenging activity in DPPH assays, suggesting its potential as a natural antioxidant .

Anticancer Activity

In addition to antimicrobial and antioxidant properties, the compound has shown promise in anticancer applications.

Case Studies:

- Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of key signaling pathways related to cancer progression .

Q & A

Q. Can the thioxothiazolidinone ring be replaced with other heterocycles to reduce metabolic instability?

- Methodology :

- Ring Analog Synthesis : Replace the thiazolidinone core with rhodanine or hydantoin. Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 minutes indicates improved resistance to CYP450 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.